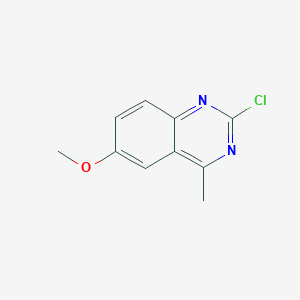

2-Chloro-6-methoxy-4-methylquinazoline

Übersicht

Beschreibung

2-Chloro-6-methoxy-4-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-4-methylquinazoline typically involves the reaction of 2-amino-4-chloro-6-methoxybenzoic acid with methyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-methoxy-4-methylquinazoline undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a quinazoline N-oxide.

Reduction: The compound can be reduced to form 2-amino-6-methoxy-4-methylquinazoline.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: 2-Amino-6-methoxy-4-methylquinazoline.

Oxidation: this compound N-oxide.

Reduction: 2-Amino-6-methoxy-4-methylquinazoline.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Chloro-6-methoxy-4-methylquinazoline features a quinazoline core characterized by a chlorine atom at the second position, a methoxy group at the sixth position, and a methyl group at the fourth position. This unique arrangement contributes to its diverse chemical reactivity and biological activities.

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown significant promise as a potential therapeutic agent, particularly in oncology. Research indicates that derivatives of quinazoline, including this compound, may exhibit anticancer properties by inducing apoptosis in various cancer cell lines. Key studies have highlighted its potential as an inhibitor of specific protein kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .

2. Antimicrobial Activity

Recent findings suggest that this compound may possess antimicrobial properties. It has been evaluated against various pathogens, showing activity against both bacterial and fungal strains. The compound's mechanism of action may involve disrupting cellular processes critical for pathogen survival .

3. Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for developing new chemical entities. Its functional groups allow for various chemical transformations, making it a valuable intermediate in synthesizing more complex molecules.

Comparison of Biological Activities

Synthesis Routes

| Synthesis Method | Description |

|---|---|

| Cyclization Reactions | Starting from appropriate precursors to form quinazolines. |

| Functional Group Modification | Substituting various groups to enhance biological activity. |

Case Studies

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated that a series of quinazoline derivatives exhibited potent inhibitory activity against EGFR with an IC50 value as low as 0.13 μM, indicating strong potential for cancer therapy . The research emphasized the importance of structural modifications in enhancing the efficacy of these compounds.

Case Study 2: Antimicrobial Efficacy

Research conducted on various quinazoline derivatives, including this compound, revealed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study highlighted that specific structural features contributed to enhanced activity against these pathogens .

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methoxy-4-methylquinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-methylquinazoline

- 2-Chloro-6-methoxyquinazoline

- 4-Chloro-6-methoxy-2-methylquinoline

Uniqueness

2-Chloro-6-methoxy-4-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents contribute to its reactivity and potential therapeutic applications .

Biologische Aktivität

2-Chloro-6-methoxy-4-methylquinazoline is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article will explore its chemical structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinazoline core characterized by:

- Chlorine atom at the 2-position

- Methoxy group at the 6-position

- Methyl group at the 4-position

This specific arrangement contributes to its unique chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 208.65 g/mol .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . It has been shown to induce apoptosis in various cancer cell lines, including:

- Hepatocellular carcinoma (Hep-G2)

- Human lung carcinoma (LU-1)

- Human breast carcinoma (MCF-7)

The mechanism of action appears to involve the inhibition of specific cellular pathways related to cancer proliferation, leading to significant cytotoxic effects.

Antimicrobial Effects

In addition to its anticancer properties, this compound demonstrates potential antimicrobial activity . Preliminary studies suggest efficacy against various bacterial strains, although further investigation is required to elucidate the specific mechanisms involved .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This includes:

- Inhibition of enzymes involved in cancer cell proliferation

- Modulation of inflammatory pathways

- Potential interactions with microbial enzymes .

Study on Anticancer Properties

In a study assessing the anticancer effects of various quinazoline derivatives, this compound was evaluated for its cytotoxicity against Hep-G2 cells. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as compared to solvent controls .

| Concentration (µM) | % Cell Viability |

|---|---|

| 25 | 50 |

| 50 | 30 |

| 100 | 10 |

This data underscores the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Efficacy

Another study investigated the antimicrobial properties of quinazoline derivatives, including this compound. The compound showed promising results against strains of Mycobacterium tuberculosis, indicating its potential utility in treating resistant infections .

Comparative Analysis with Related Compounds

To better understand the pharmacological profile of this compound, a comparative analysis was conducted with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 2, methoxy at position 6 | Anticancer properties |

| 4-Chloroquinazoline | Chlorine at position 4 | Antimicrobial activity |

| 6-Methoxy-2-methylquinazoline | Methoxy at position 6 | Anticancer properties |

This table illustrates how variations in substituent positions can influence biological activity, highlighting the unique profile of this compound.

Eigenschaften

IUPAC Name |

2-chloro-6-methoxy-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWOJKFEOSFMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.